molecular formula C9H6BrNO2 B1529962 4-Bromo-2-cyano-3-methylbenzoic acid CAS No. 1807209-17-1

4-Bromo-2-cyano-3-methylbenzoic acid

Cat. No. B1529962
M. Wt: 240.05 g/mol
InChI Key: IHWCIUOWMHHWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-3-methylbenzoic acid, also known as 4-Bromo-2-cyano-3-methylbenzoate, is a brominated carboxylic acid with a wide range of applications in the field of organic synthesis. It has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 4-Bromo-2-cyano-3-methylbenzoic acid has also been used in the preparation of dyes, pigments, and other organic materials. This compound has recently been studied for its potential use in the development of new drug delivery systems and as a therapeutic agent.

Scientific Research Applications

4-Bromo-2-cyano-3-methylbenzoic acidano-3-methylbenzoic acid has been used in a wide range of scientific research applications. The compound has been used in the synthesis of several different organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of dyes, pigments, and other organic materials. In addition, 4-Bromo-2-cyano-3-methylbenzoic acidano-3-methylbenzoic acid has been studied for its potential use in the development of new drug delivery systems and as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 4-Bromo-2-cyano-3-methylbenzoic acidano-3-methylbenzoic acid is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. In addition, the compound may also act as an antioxidant and may have anti-inflammatory effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-2-cyano-3-methylbenzoic acidano-3-methylbenzoic acid are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and antioxidant effects. In addition, the compound may also have an effect on the metabolism of lipids and carbohydrates.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-Bromo-2-cyano-3-methylbenzoic acidano-3-methylbenzoic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. However, the compound is not very stable and is easily degraded by light and oxygen. In addition, the compound is toxic and should be handled with caution.

Future Directions

The potential future directions for 4-Bromo-2-cyano-3-methylbenzoic acidano-3-methylbenzoic acid include further studies on its biochemical and physiological effects, its potential use in the development of new drug delivery systems, and its potential use as a therapeutic agent. In addition, further research is needed to better understand the compound’s mechanism of action and to identify new applications for the compound.

properties

IUPAC Name

4-bromo-2-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWCIUOWMHHWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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